CMa protein - 146810-65-3

CMa protein

Catalog Number: EVT-1518820
CAS Number: 146810-65-3
Molecular Formula: C9H17NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Chaperone-mediated autophagy is classified under lysosomal degradation mechanisms, which include macroautophagy and microautophagy. Unlike these other forms, CMA does not utilize vesicles but directly transports proteins into lysosomes. The unique feature of CMA is its selectivity; it targets only those proteins that contain the KFERQ-like motif, which is recognized by the heat shock cognate protein 70 kDa. This targeted approach allows for efficient degradation of specific proteins rather than random bulk degradation .

Synthesis Analysis

Methods and Technical Details

The synthesis of chaperone-mediated autophagy proteins involves several key steps:

  1. Recognition: The heat shock cognate protein 70 kDa binds to substrate proteins that contain the KFERQ-like motif. This binding is crucial for the subsequent steps in the CMA process.
  2. Transport: Once bound, the HSC70-substrate complex interacts with lysosome-associated membrane protein type 2A (LAMP-2A), which serves as a receptor on the lysosomal membrane.
  3. Translocation: The binding of the complex to LAMP-2A promotes its multimerization into a higher-order complex that facilitates the unfolding and translocation of the substrate protein into the lysosome .

The entire process is highly regulated and can be influenced by various factors, including post-translational modifications like phosphorylation and acetylation, which can enhance or create KFERQ-like motifs in proteins .

Molecular Structure Analysis

Structure and Data

The molecular structure of chaperone-mediated autophagy involves several critical components:

  • Heat Shock Cognate Protein 70 kDa: This chaperone has a well-defined structure that allows it to bind substrate proteins effectively.
  • KFERQ-like Motif: This pentapeptide motif is essential for substrate recognition and consists of a combination of hydrophobic, basic, and acidic amino acids.
  • LAMP-2A: The receptor on lysosomes has a specific C-terminal domain that interacts with HSC70-substrate complexes, facilitating their transport into lysosomes.

The structural dynamics of these components are essential for understanding how CMA selectively degrades proteins while maintaining cellular integrity .

Chemical Reactions Analysis

Reactions and Technical Details

Chaperone-mediated autophagy involves several key reactions:

  1. Binding Reaction: The initial reaction involves the binding of HSC70 to substrates with KFERQ-like motifs.
  2. Complex Formation: The formation of the HSC70-substrate complex leads to its interaction with LAMP-2A at the lysosomal membrane.
  3. Translocation Reaction: Upon binding to LAMP-2A, the substrate undergoes unfolding before being translocated into the lysosomal lumen, where it is subsequently degraded by lysosomal enzymes .

These reactions are crucial for maintaining cellular homeostasis and preventing the accumulation of damaged proteins.

Mechanism of Action

Process and Data

The mechanism of action for chaperone-mediated autophagy can be summarized in several steps:

  1. Substrate Recognition: Proteins with exposed KFERQ-like motifs are recognized by HSC70.
  2. Lysosomal Targeting: The HSC70-substrate complex binds to LAMP-2A on the lysosomal membrane.
  3. Unfolding and Translocation: The substrate protein unfolds and translocates into the lysosome through LAMP-2A multimerization.
  4. Degradation: Once inside the lysosome, proteolytic enzymes degrade the substrate into amino acids, which can be recycled for new protein synthesis .

This process is vital for cellular health, particularly under stress conditions or in diseases characterized by protein misfolding.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Chaperone-mediated autophagy exhibits several notable physical and chemical properties:

  • Selectivity: Only proteins with specific KFERQ-like motifs are targeted for degradation.
  • Dependence on Chaperones: The efficacy of CMA relies heavily on chaperones like HSC70 and co-chaperones that assist in substrate unfolding and transport.
  • Lysosomal Environment: The acidic environment within lysosomes is optimal for enzymatic degradation processes.

Research indicates that alterations in these properties can affect cellular responses to stressors and contribute to various pathologies, including neurodegenerative diseases .

Applications

Scientific Uses

Chaperone-mediated autophagy has significant implications in various scientific fields:

  1. Cancer Research: CMA plays a role in cancer cell survival by degrading misfolded proteins that could otherwise trigger apoptosis.
  2. Neurodegenerative Diseases: CMA helps clear toxic protein aggregates associated with diseases such as Alzheimer's and Parkinson's disease.
  3. Aging Studies: Research shows that CMA activity declines with age, linking it to age-related diseases and cellular senescence.
  4. Metabolic Regulation: CMA influences metabolic pathways by degrading specific enzymes involved in glycolysis and other metabolic processes .

Understanding CMA's mechanisms provides insights into potential therapeutic targets for various diseases where protein homeostasis is disrupted.

Molecular Mechanisms of Chaperone-Mediated Autophagy (CMA)

Substrate Recognition & Targeting

KFERQ-like Motif Biochemistry & Sequence Specificity

The cornerstone of CMA selectivity is the KFERQ-like pentapeptide motif, present in ~30-45% of cytosolic proteins. This motif consists of a glutamine (Q) flanked by combinations of:

  • Basic residues (K/R)
  • Acidic residues (D/E)
  • Hydrophobic residues (F/I/L/V)

Table 1: Biochemical Properties of KFERQ-like Motifs

FeatureDescriptionFunctional Impact
Core structurePentapeptide containing Q + (K/R) + (D/E) + 2 (F/I/L/V)Essential for Hsc70 recognition
Motif positioningPreferentially in solvent-exposed protein regionsFacilitates chaperone accessibility [2]
Conservation across speciesHigher in CMA-proficient organismsEvolutionary preservation of CMA function [2]
Computational predictionKFERQ finder algorithm identifies motifs with >85% accuracy8 validated AREs in human proteome [2] [9]

Proteome-wide analyses reveal that acidic and hydrophobic residue positioning critically determines motif functionality. Proteins may contain multiple KFERQ-like motifs, enhancing their degradation efficiency. Recent photo-crosslinking studies confirm direct physical interaction between Hsc70 and the KFERQ sequence, with ATPase activity modulating binding affinity [7].

Post-Translational Modifications Generating CMA-Targeting Motifs

Post-translational modifications (PTMs) dynamically create cryptic KFERQ-like motifs:

  • Phosphorylation: Adds negative charge, converting sequences to functional motifs (e.g., glucose-regulated proteins)
  • Acetylation: Lysine acetylation generates acidic patches mimicking D/E residues
  • Oxidation: Reveals buried motifs during oxidative stress by altering protein conformation [3] [8]

Under high glucose conditions, IKK-mediated phosphorylation creates functional motifs in glycolytic enzymes. Similarly, cysteine oxidation exposes latent targeting sequences during redox stress. These PTM-dependent mechanisms expand the CMA substrate repertoire beyond genetically encoded motifs, enabling rapid stress adaptation.

Chaperone Machinery in CMA

Role of Hsc70/HSPA8 in Substrate Binding & Unfolding

Hsc70 (HSPA8) serves as the central cytosolic chaperone driving CMA through:

  • Motif recognition: Specific binding to KFERQ-like sequences via its substrate-binding domain
  • ATP-dependent conformational cycling: ATP hydrolysis drives substrate binding (ADP-state) and release (ATP-state)
  • Partial unfolding: Mechanical unfolding of substrates during lysosomal delivery [3] [9]

The D10N mutation in Hsc70's ATPase domain significantly reduces substrate binding, confirming allosteric regulation of CMA targeting. Hsc70 also prevents substrate aggregation during transit to lysosomes [7].

Co-Chaperones: Hsp40, HIP, HOP, and CHIP

A network of co-chaperones fine-tunes Hsc70 activity:

Table 2: CMA Co-Chaperone Functions

Co-ChaperoneFunction in CMARegulatory Effect
Hsp40 (DNAJB1)Stimulates Hsc70 ATPase activityAccelerates substrate capture [3] [8]
HIP (ST13)Stabilizes Hsc70-ADP conformationEnhances substrate binding affinity
HOP (STIP1)Bridges Hsc70-Hsp90 complexPrevents substrate aggregation during delivery [8]
CHIP (STUB1)Adds K63-linked ubiquitin chains to substrates like HIF1αFacilitates LAMP-2A recognition [8]

The Hsc70-Hsp90 organizing protein (HOP) is particularly crucial for maintaining substrate solubility. Meanwhile, CHIP-mediated ubiquitination creates hybrid degradation signals, enabling CMA degradation of transcription factors not inherently containing KFERQ motifs [8].

Lysosomal Translocation Complex

LAMP-2A Structure, Isoforms, and Receptor Dynamics

LAMP-2A is the CMA-specific receptor with distinct domains:

  • Heavily glycosylated luminal domain: Protects against lysosomal hydrolases
  • Transmembrane domain: Anchors protein in lysosomal membrane
  • Cytoplasmic tail: Contains 4 positively charged residues for Hsc70/substrate binding

Alternative splicing generates three isoforms:

Table 3: LAMP-2 Isoform Comparison

IsoformCytoplasmic TailTransmembrane DomainPrimary Function
LAMP-2AKKHGKK (Positively charged)UniqueExclusive CMA receptor [3] [8]
LAMP-2BDiffers from 2AHomologousMicrolipophagy [4]
LAMP-2CDiffers from 2AHomologousUnknown

LAMP-2A constitutes only ~10% of total LAMP-2 but determines CMA capacity. Its expression decreases with aging while LAMP-2B increases, contributing to age-related CMA decline [3] [9].

Multimerization of LAMP-2A and Channel Formation

Translocation requires dynamic multimerization:

  • Monomeric recruitment: Substrate-bound Hsc70 docks to monomeric LAMP-2A
  • Trimer formation: 2A subunits assemble into stable homotrimers
  • Translocation channel: 2.5nm diameter pore enables unfolded substrate passage [3]

Multimerization occurs outside lipid rafts and requires GFAP stabilization. Regulatory proteins control this process:

  • PHLPP1: Dephosphorylates Akt, promoting complex stability
  • mTORC2-Akt axis: Phosphorylates GFAP, destabilizing trimers [8] [9]

Lysosomal Hsc70 (Lys-Hsc70) in Substrate Translocation

Lysosomal Hsc70 resides within the lysosomal lumen and facilitates:

  • Substrate pulling: ATP-dependent translocation through LAMP-2A channel
  • Prevention of back-sliding: Immediate substrate degradation upon entry
  • Complex disassembly: Recycling of LAMP-2A monomers [3] [9]

This luminal chaperone works cooperatively with Hsp90 to ensure complete substrate internalization. Humanin peptide stabilizes Hsp90 binding to the translocation complex, enhancing CMA efficiency during stress [3].

Regulatory Mechanisms

Lipid Composition of Lysosomal Membrane

Membrane microdomains critically regulate CMA:

  • Cholesterol/sphingolipid-rich rafts: Sequester monomeric LAMP-2A
  • CMA activation: Induces 2A exit from rafts for multimerization
  • Phosphatidic acid: Mediates membrane contact sites with organelles/lipid droplets [3] [4]

Alterations in lipid composition (e.g., during aging or metabolic disease) impair LAMP-2A mobility and multimerization, directly impacting CMA flux.

Stability and Degradation of LAMP-2A

LAMP-2A turnover involves:

  • Lysosomal degradation: Cleaved by cathepsin A during inflammation
  • Ubiquitin-proteasome system: Mediated by E3 ligases like MARCH8
  • Stabilizing factors: Hsp90 prevents 2A degradation; GTP binding destabilizes complexes [3] [5] [8]

In inflammatory conditions, IL-1β triggers cathepsin A-dependent LAMP-2A cleavage, establishing a pathological feedback loop that perpetuates CMA dysfunction [6].

Transcriptional Control (e.g., NFAT1, Nrf2)

CMA is transcriptionally regulated through:

NFE2L2/NRF2 pathway:

  • Binds antioxidant response elements (AREs) in LAMP2 promoter
  • Two functional AREs confirmed: ARE1 (-119,596,430) and ARE2 (-119,619,599)
  • Nrf2 knockout reduces LAMP-2A by >60%; sulforaphane induces 2A expression [5] [10]

NFAT1 regulation:

  • Controls LAMP2 expression in T-cells during immune activation
  • Links calcium signaling to CMA capacity [3]

Disease-linked transcription:

  • Senescent cells: DYRK1A accumulation inhibits CMA transcription
  • Cancer: Oncogenic signals suppress LAMP2 transcription [6]

Table 4: Transcriptional Regulators of CMA

RegulatorBinding SiteActivating StimuliFunctional Outcome
NRF2ARE1/ARE2 in LAMP2Oxidative stress, SFN, DMF3-5 fold increase in LAMP-2A [5]
NFAT1Upstream LAMP2 enhancerT-cell receptor activationImmune-coupled CMA adaptation
FOXC1Cell cycle gene promotersCMA impairmentSenescence arrest [6]

These transcriptional networks integrate environmental cues (oxidative stress, cytokines) with CMA activity, positioning CMA as a responsive effector in cellular adaptation.

Compounds Mentioned in Article

Hsc70/HSPA8, Hsp40, HIP/ST13, HOP/STIP1, CHIP/STUB1, LAMP-2A, GFAP, EF1α, Hsp90, Humanin, PHLPP1, Akt, mTORC2, NFAT1, NFE2L2/NRF2, KEAP1, DYRK1A, FOXC1, IL1B, SQSTM1/p62, MAFF, MAFK, BACH1

Note: All compounds are proteins/enzymes involved in CMA machinery or regulation

Properties

CAS Number

146810-65-3

Product Name

CMa protein

Molecular Formula

C9H17NO2

Synonyms

CMa protein

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